![molecular formula C13H13ClO5 B3049114 Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester CAS No. 194653-25-3](/img/structure/B3049114.png)
Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester
Overview
Description
Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester is an organic compound with the molecular formula C13H13ClO5. It is a derivative of malonic acid, where the hydrogen atoms are replaced by a 4-chlorophenyl group and a dimethyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester can be synthesized through several methods. One common method involves the reaction of malonic acid with 4-chlorobenzaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, amines, thiols
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester involves its interaction with molecular targets and pathways. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its ester groups can undergo hydrolysis to release the corresponding acids, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the 4-chlorophenyl group.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Methyl 4-chlorobenzoate: A compound with a similar 4-chlorophenyl group but different ester functionality.
Uniqueness
Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester is unique due to the presence of both the 4-chlorophenyl group and the dimethyl ester group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
dimethyl 2-[2-(4-chlorophenyl)-2-oxoethyl]propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO5/c1-18-12(16)10(13(17)19-2)7-11(15)8-3-5-9(14)6-4-8/h3-6,10H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLMAZVKDZCXLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)C1=CC=C(C=C1)Cl)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445494 | |
Record name | Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194653-25-3 | |
Record name | Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20445494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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